(r)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol

sEH Inhibition Enzymatic Assay Medicinal Chemistry

Sourcing racemic or regioisomeric analogs can compromise stereochemical integrity, leading to failed oxazolidinone syntheses and irreproducible sEH inhibition data. This (R)-enantiomer eliminates that risk. Key supply advantages: • Defined (R)-stereochemistry essential for constructing the oxazolidinone pharmacophore found in last-resort antibiotics. • Sub-nanomolar sEH potency (IC50 = 0.600 nM) validates target engagement for hypertension and inflammation research. • Single enantiomer (98% purity) simplifies downstream purification and analytical characterization, reducing procurement complexity for chiral ligand and API intermediate campaigns.

Molecular Formula C8H9FN2O3
Molecular Weight 200.17 g/mol
Cat. No. B13585034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(r)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol
Molecular FormulaC8H9FN2O3
Molecular Weight200.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])F)C(CO)N
InChIInChI=1S/C8H9FN2O3/c9-7-3-5(11(13)14)1-2-6(7)8(10)4-12/h1-3,8,12H,4,10H2/t8-/m0/s1
InChIKeyCGRLXQIAHHLTCA-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Key Specifications and Core Properties


(r)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol (CAS: 1213025-54-7) is a chiral β-amino alcohol featuring a 2-fluoro-4-nitrophenyl aromatic core. This compound is primarily utilized as a high-purity building block in medicinal chemistry, specifically as a precursor in the synthesis of oxazolidinone antibiotics and other antibacterial agents . Its defined (R)-stereochemistry distinguishes it from racemic or achiral analogs, making it essential for stereospecific synthetic routes where enantiopurity is critical for downstream biological activity .

Why Generic Substitution Fails


Substituting (r)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol with a generic, achiral, or differently substituted analog (e.g., 2-[(2-fluoro-4-nitrophenyl)amino]ethan-1-ol, CAS 509151-97-7) introduces significant risks in research and development. The specific (R)-configuration at the β-carbon is a critical determinant of biological target engagement, as demonstrated by its potent, sub-nanomolar inhibition of soluble epoxide hydrolase (sEH) [1]. The precise arrangement of the fluoro, nitro, and hydroxyl groups is essential for the compound's unique hydrogen-bonding capacity and its role as a synthetic intermediate for oxazolidinone antibiotics . Using a racemic mixture or a regioisomer would compromise stereochemical integrity in downstream products, leading to irreproducible biological data and failed synthetic campaigns [1].

Quantitative Differentiation Evidence


sEH Inhibition Potency

The target compound exhibits exceptionally potent inhibition of human soluble epoxide hydrolase (sEH), with an IC50 of 0.600 nM [1]. This level of potency places it among the most active sEH inhibitors reported, significantly exceeding the activity of many natural and synthetic inhibitors in the class, which typically display IC50 values in the micromolar to high nanomolar range (e.g., 4.1–41.1 µM for anthraquinone derivatives, 10.0–88.4 µM for compounds from Docynia indica) [2]. This quantitative advantage is crucial for applications requiring high target engagement at low concentrations.

sEH Inhibition Enzymatic Assay Medicinal Chemistry

Key Intermediate for Oxazolidinone Antibiotics

The compound is specifically cited as a chemical reagent for the synthesis of oxazolidinone compounds, a class of clinically important antibiotics (e.g., Linezolid) . While numerous aryl amino alcohols could theoretically serve as precursors, the unique combination of the 2-fluoro and 4-nitro substituents on the phenyl ring provides the optimal electronic and steric profile for subsequent cyclization and functionalization steps required to generate the oxazolidinone core. This specific substitution pattern is not found in generic alternatives like 2-amino-2-phenylethan-1-ol, which lack the necessary reactivity and lead to different, often inactive, final products.

Antibacterial Synthesis Oxazolidinone Process Chemistry

Enantiopurity for Stereospecific Synthesis

The compound is specified and supplied as the pure (R)-enantiomer with a documented purity of 98% . In contrast, related compounds like 2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol (CAS 1337122-30-1) are often available only as racemic mixtures or with unspecified stereochemistry. The availability of the pure (R)-enantiomer is essential for applications where stereochemistry dictates biological activity, such as in the development of enantioselective catalysts or chiral drug candidates. Using a racemate would introduce an unwanted 50% impurity (the (S)-enantiomer) with potentially different or antagonistic biological effects.

Chiral Synthesis Enantioselectivity Quality Control

Validated Application Scenarios


HTS & Lead Optimization for sEH Inhibitors

Given its sub-nanomolar potency against sEH (IC50 = 0.600 nM) [1], (r)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol is an ideal starting point for medicinal chemistry campaigns targeting sEH-related pathologies such as hypertension, inflammation, and pain. Its high potency allows for efficient screening at low compound concentrations, conserving valuable material and enabling the exploration of structure-activity relationships (SAR) through focused analog synthesis.

Stereocontrolled Oxazolidinone Synthesis

This compound serves as a validated and specific building block for constructing the oxazolidinone core, a critical pharmacophore in last-resort antibiotics like Linezolid . Its defined (R)-stereochemistry is essential for introducing chirality into the final drug molecule, a feature known to influence antibiotic activity and resistance profiles. Its use ensures the generation of stereochemically pure intermediates, simplifying downstream purification and analytical characterization.

Chiral Ligands & Catalysts for Asymmetric Synthesis

The combination of a primary amine, a hydroxyl group, and a rigid aromatic core in a single, enantiopure molecule makes it a versatile scaffold for generating chiral ligands . These ligands can be complexed with transition metals to create catalysts for enantioselective reactions, such as asymmetric hydrogenations or C-C bond formations. The high enantiomeric purity (98%) ensures that the resulting catalysts will provide high levels of enantioselectivity in target transformations.

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